AHU-377 hemicalcium salt AHU-377 hemicalcium salt AHU377 is a methyl ester prodrug from of the neprilysin inhibitor LBQ657.1 It increases plasma levels of atrial natriuretic factor (ANF) in conscious rats and anesthetized dogs when administered at doses of 10 and 30 mg/kg, respectively. AHU377 (30 mg/kg) increases ANF-induced urinary sodium excretion in anesthetized rats. Formulations containing AHU377 in combination with valsartan have been used for the treatment of mild to moderate hypertension and chronic heart failure.
AHU-377 hemicalcium salt is a potent neprilysin inhibitor with IC50 of 5.0 nM; a component of LCZ696. IC50 Value: 5.0 nMTarget: neprilysinin vitro:in vivo: LCZ696 is a novel single molecule comprising molecular moieties of valsartan and NEP inhibitor prodrug AHU377 (1:1 ratio). Oral administration of LCZ696 caused dose-dependent increases in atrial natriuretic peptide immunoreactivity (due to NEP inhibition) in Sprague-Dawley rats and provided sustained, dose-dependent blood pressure reductions in hypertensive double-transgenic rats. In healthy participants, a randomized, double-blind, placebo-controlled study (n = 80) of single-dose (200-1200 mg) and multiple-dose (50-900 mg once daily for 14 days) oral administration of LCZ696 showed that peak plasma concentrations were reached rapidly for valsartan (1.6-4.9 hours), AHU377 (0.5-1.1 hours), and its active moiety, LBQ657 (1.8-3.5 hours). LCZ696 is superior to valsartan alone in reducing blood pressure. Preliminary results from a Phase II trial showed that LCZ696 reduced NT-proBNP to a greater extent than valsartan alone, and in addition LCZ696 had beneficial effects on symptoms.
Brand Name: Vulcanchem
CAS No.: 1369773-39-6
VCID: VC0002705
InChI: InChI=1S/C24H29NO5.Ca/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/t17-,21+;/m1./s1
SMILES: CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2]
Molecular Formula: C24H29CaNO5
Molecular Weight: 451.6 g/mol

AHU-377 hemicalcium salt

CAS No.: 1369773-39-6

Cat. No.: VC0002705

Molecular Formula: C24H29CaNO5

Molecular Weight: 451.6 g/mol

* For research use only. Not for human or veterinary use.

AHU-377 hemicalcium salt - 1369773-39-6

Specification

Description AHU377 is a methyl ester prodrug from of the neprilysin inhibitor LBQ657.1 It increases plasma levels of atrial natriuretic factor (ANF) in conscious rats and anesthetized dogs when administered at doses of 10 and 30 mg/kg, respectively. AHU377 (30 mg/kg) increases ANF-induced urinary sodium excretion in anesthetized rats. Formulations containing AHU377 in combination with valsartan have been used for the treatment of mild to moderate hypertension and chronic heart failure.
AHU-377 hemicalcium salt is a potent neprilysin inhibitor with IC50 of 5.0 nM; a component of LCZ696. IC50 Value: 5.0 nMTarget: neprilysinin vitro:in vivo: LCZ696 is a novel single molecule comprising molecular moieties of valsartan and NEP inhibitor prodrug AHU377 (1:1 ratio). Oral administration of LCZ696 caused dose-dependent increases in atrial natriuretic peptide immunoreactivity (due to NEP inhibition) in Sprague-Dawley rats and provided sustained, dose-dependent blood pressure reductions in hypertensive double-transgenic rats. In healthy participants, a randomized, double-blind, placebo-controlled study (n = 80) of single-dose (200-1200 mg) and multiple-dose (50-900 mg once daily for 14 days) oral administration of LCZ696 showed that peak plasma concentrations were reached rapidly for valsartan (1.6-4.9 hours), AHU377 (0.5-1.1 hours), and its active moiety, LBQ657 (1.8-3.5 hours). LCZ696 is superior to valsartan alone in reducing blood pressure. Preliminary results from a Phase II trial showed that LCZ696 reduced NT-proBNP to a greater extent than valsartan alone, and in addition LCZ696 had beneficial effects on symptoms.
CAS No. 1369773-39-6
Molecular Formula C24H29CaNO5
Molecular Weight 451.6 g/mol
IUPAC Name calcium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate
Standard InChI InChI=1S/C24H29NO5.Ca/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/t17-,21+;/m1./s1
Standard InChI Key SLERTBUHPREHKD-JKSHRDEXSA-N
Isomeric SMILES CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O.[Ca]
SMILES CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2]
Canonical SMILES CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O.[Ca]
Appearance Assay:≥98%A crystalline solid

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